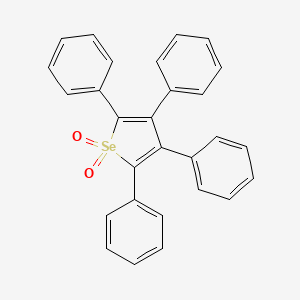![molecular formula C7H14O2Se B12563819 Ethyl [(propan-2-yl)selanyl]acetate CAS No. 190599-98-5](/img/structure/B12563819.png)
Ethyl [(propan-2-yl)selanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(propan-2-yl)selanyl]acetate is an organic compound with the molecular formula C₇H₁₄O₂Se. It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This compound is notable for containing selenium, an element that imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(propan-2-yl)selanyl]acetate typically involves the esterification of ethyl acetate with a selenium-containing reagent. One common method is the reaction of ethyl acetate with isopropyl selenide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of selenium-containing precursors in large-scale esterification processes is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(propan-2-yl)selanyl]acetate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Ethyl [(propan-2-yl)selanyl]alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl [(propan-2-yl)selanyl]acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant properties due to the presence of selenium.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of selenium-based drugs.
Industry: It is used in the synthesis of specialty chemicals and materials that require selenium incorporation.
Mécanisme D'action
The mechanism of action of ethyl [(propan-2-yl)selanyl]acetate involves its interaction with molecular targets through its ester and selenium functional groups. The selenium atom can participate in redox reactions, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active selenium-containing moiety, which can then interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester without selenium, used as a solvent.
Isopropyl selenide: Contains selenium but lacks the ester functionality.
Methyl [(propan-2-yl)selanyl]acetate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the combination of its ester functionality and the presence of selenium. This dual functionality allows it to participate in a wide range of chemical reactions and imparts unique properties that are not found in simpler esters or selenium compounds alone.
Propriétés
Numéro CAS |
190599-98-5 |
|---|---|
Formule moléculaire |
C7H14O2Se |
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
ethyl 2-propan-2-ylselanylacetate |
InChI |
InChI=1S/C7H14O2Se/c1-4-9-7(8)5-10-6(2)3/h6H,4-5H2,1-3H3 |
Clé InChI |
AAXWGEMUEPAROW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C[Se]C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


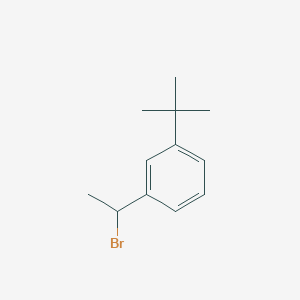
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)

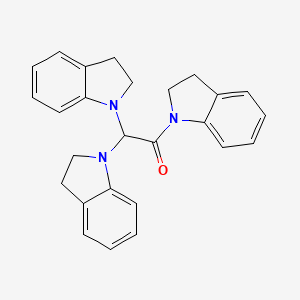
![1-Propene, 3-chloro-2-[(2-methoxyethoxy)methyl]-](/img/structure/B12563765.png)
![2-[(2,5-Dihydroxy-4-methylphenyl)methyl]isoquinolin-2-ium chloride](/img/structure/B12563772.png)
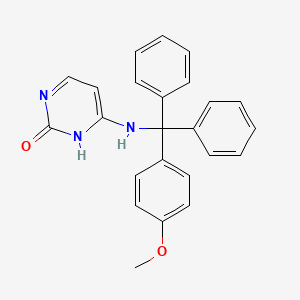
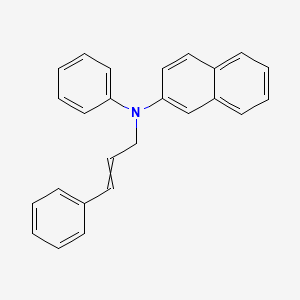
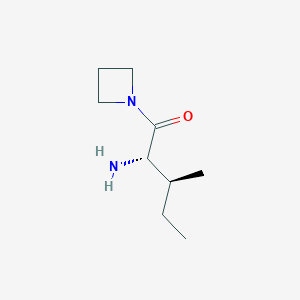
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)
![Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B12563792.png)

